2-[benzyl(3-nitrobenzyl)amino]ethanol
Description
2-[Benzyl(3-nitrobenzyl)amino]ethanol is a tertiary amino alcohol featuring a benzyl group and a 3-nitrobenzyl moiety attached to an ethanolamine backbone. For instance, compounds with 3-nitrobenzyl substituents, such as the anti-convulsant agent described in , demonstrate significant bioactivity, implying that the nitro group’s electron-withdrawing properties may enhance pharmacological interactions . Additionally, the compound’s reactivity in substitution or oxidation reactions can be inferred from studies on nitrobenzyl alcohols (e.g., ), which highlight the influence of nitro positioning on reaction pathways .
Properties
IUPAC Name |
2-[benzyl-[(3-nitrophenyl)methyl]amino]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c19-10-9-17(12-14-5-2-1-3-6-14)13-15-7-4-8-16(11-15)18(20)21/h1-8,11,19H,9-10,12-13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPCMRLOIFRDSFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CCO)CC2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The target compound’s structure can be compared to derivatives with variations in substituents on the benzyl rings or amino group:
- Nitro Positioning : shows that 3-nitrobenzyl alcohol is metabolized to 3-nitrobenzoic acid (56%) and glucuronide (13%) in rat hepatocytes, whereas 2-nitrobenzyl alcohol forms 2-nitrobenzyl alcohol (52%) and glucuronide (28%) . This suggests that the meta-nitro group in the target compound may influence metabolic stability compared to ortho or para analogs.
Reactivity in Oxidation and Substitution Reactions
- Catalytic Oxidation: demonstrates that Ag-doped MnO₂ catalysts oxidize 3-nitrobenzyl alcohol to 3-nitrobenzaldehyde with >99% selectivity, comparable to its 4-nitro counterpart.
- Nucleophilic Substitution : highlights that primary alcohols like benzyl alcohol exhibit low reactivity with TMSCl, but 3-nitrobenzyl alcohol reacts efficiently under N-iodosuccinimide (NIS) mediation. This suggests that the nitro group in the target compound may facilitate similar reactivity in substitution reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
